

# A Comparative Guide to the Analytical Cross-Validation of (3-aminophenyl) 4-methylbenzenesulfonate

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## Compound of Interest

Compound Name: (3-aminophenyl) 4-methylbenzenesulfonate

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This guide provides a comparative overview of the analytical techniques for the characterization of **(3-aminophenyl) 4-methylbenzenesulfonate**. Due to the limited availability of specific experimental data for this compound, this document presents predicted analytical characteristics based on its chemical structure, alongside established experimental data for a well-characterized sulfonamide, Sulfamethoxazole. This approach facilitates a foundational understanding for researchers initiating analytical method development and cross-validation for this and structurally related molecules.

## Data Presentation: A Comparative Analysis

The following tables summarize the predicted analytical data for **(3-aminophenyl) 4-methylbenzenesulfonate** and the experimentally determined data for Sulfamethoxazole.

Table 1: Comparative Chromatographic Data

Parameter	(3-aminophenyl) 4-methylbenzenesulfonate (Predicted)	Sulfamethoxazole (Alternative)
HPLC Retention Time	Dependent on exact method conditions; expected to be moderately retained on a C18 column.	~2-5 minutes (Isocratic, C18 column, mobile phase of acetonitrile/water or methanol/water)[1][2]
Mobile Phase	Acetonitrile/water or Methanol/water with a pH modifier like formic or phosphoric acid.	A common mobile phase is a mixture of acetonitrile and a buffer solution, or methanol and water.[1][2][3][4]
Detection Wavelength	~230-250 nm (due to aromatic rings)	~225-254 nm[4][5]

Table 2: Comparative Spectroscopic Data (NMR &amp; Mass Spectrometry)

Parameter	(3-aminophenyl) 4-methylbenzenesulfonate (Predicted)	Sulfamethoxazole (Alternative)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Singlet ~2.3 ppm (Ar-CH <sub>3</sub> ); Multiplets ~6.5-7.8 ppm (aromatic protons); Broad singlet for -NH <sub>2</sub> protons.	Singlet ~2.1 ppm (CH <sub>3</sub> ); Singlet ~5.8 ppm (isoxazole CH); Multiplets ~6.8-7.7 ppm (aromatic protons); Broad singlet for -NH <sub>2</sub> and -SO <sub>2</sub> NH- protons.[6][7][8]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	~21 ppm (Ar-CH <sub>3</sub> ); ~110-150 ppm (aromatic carbons).	~12 ppm (CH <sub>3</sub> ); ~95 ppm (isoxazole CH); ~113-168 ppm (aromatic and isoxazole carbons).[9]
Mass Spec. (ESI+)	[M+H] <sup>+</sup> at m/z 264.08	[M+H] <sup>+</sup> at m/z 254.06[10]
Key Fragments	m/z 155 (tosyl group), m/z 109 (aminophenyl group)	m/z 156 (sulfanilamido group), m/z 108, m/z 92[10][11]

Table 3: Comparative Infrared (IR) Spectroscopy Data

Functional Group	(3-aminophenyl) 4-methylbenzenesulfonate (Predicted Wavenumber, $\text{cm}^{-1}$ )	Sulfamethoxazole (Observed Wavenumber, $\text{cm}^{-1}$ )
N-H stretch (amine)	3300-3500 (two bands)	~3300-3470 (asymmetric and symmetric)[12][13]
C-H stretch (aromatic)	3000-3100	~3100[6]
C-H stretch (aliphatic)	2850-3000	Not prominent
C=C stretch (aromatic)	1450-1600	~1590[6]
S=O stretch (sulfonate)	1340-1380 (asymmetric), 1150-1190 (symmetric)	~1330 (asymmetric), ~1160 (symmetric)[6]
C-N stretch	1250-1350	~1300
S-O-C stretch	960-1070	Not applicable

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the analysis of **(3-aminophenyl) 4-methylbenzenesulfonate**.

### High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity and quantify the amount of the analyte.
- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size).
- Mobile Phase: A filtered and degassed mixture of methanol and water (60:40 v/v). The pH may be adjusted to around 2.6 with dilute phosphoric acid.[1]

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a final concentration of approximately 0.4 mg/mL.<sup>[1]</sup> Filter the solution through a 0.45 µm syringe filter before injection.
- Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard curve.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure of the analyte.
- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Internal Standard: Tetramethylsilane (TMS).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature.
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, etc.) and integration of the peaks in the <sup>1</sup>H NMR spectrum provide information about the number of neighboring protons and the relative number of protons, respectively. The chemical shifts in the <sup>13</sup>C NMR spectrum indicate the different carbon environments in the molecule.

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the analyte.

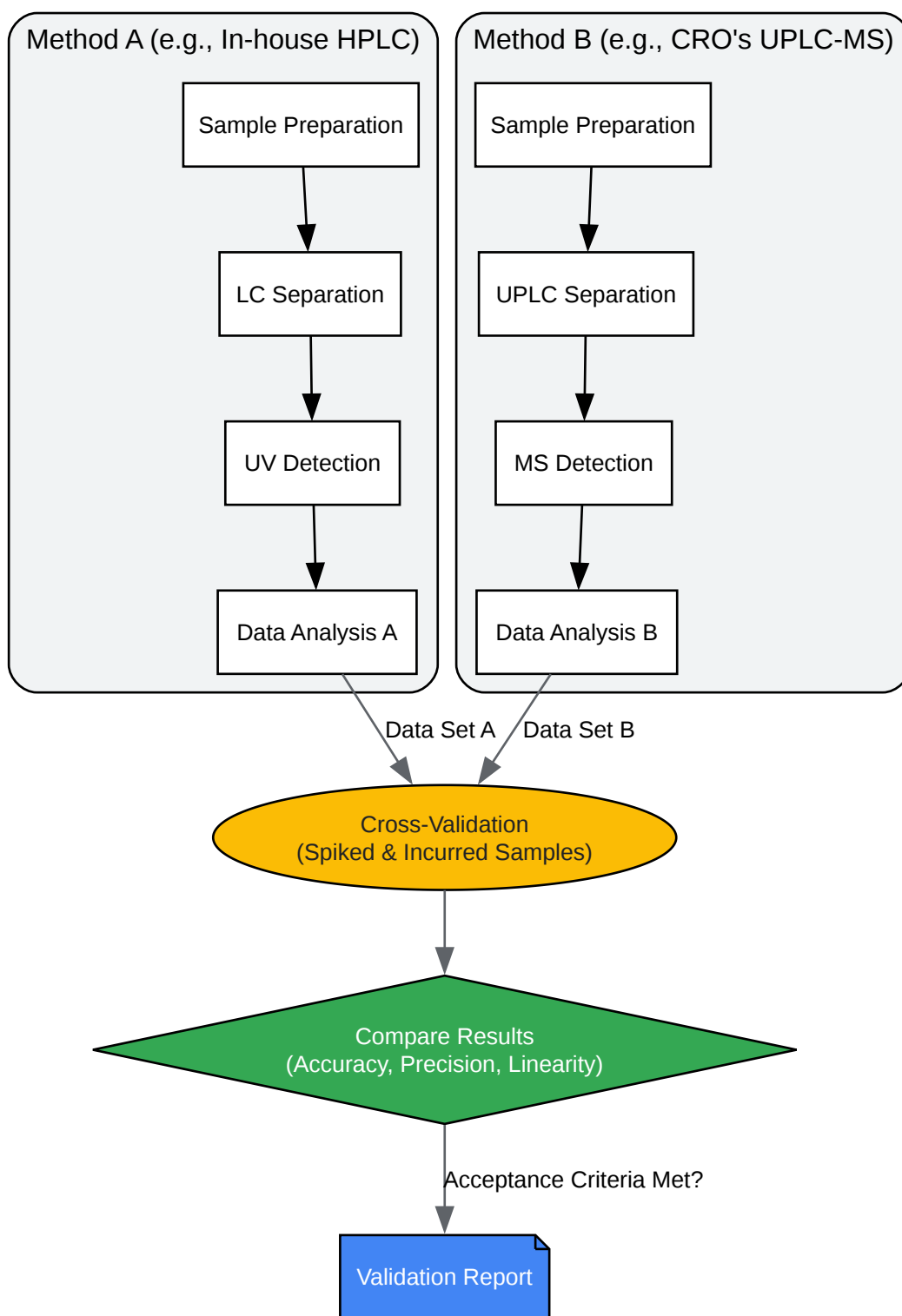
- **Instrumentation:** A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
- **Mobile Phase (for LC-MS):** A mixture of acetonitrile and water with 0.1% formic acid to promote ionization.
- **Ionization Mode:** Positive ion mode ( $[M+H]^+$ ) is typically used for compounds with basic nitrogen atoms.
- **Data Acquisition:** Acquire full scan mass spectra to determine the molecular ion. Tandem MS (MS/MS) can be used to obtain fragmentation patterns by isolating the molecular ion and subjecting it to collision-induced dissociation.
- **Data Analysis:** The mass-to-charge ratio ( $m/z$ ) of the molecular ion confirms the molecular weight. The fragmentation pattern provides structural information.

## Infrared (IR) Spectroscopy

- **Objective:** To identify the functional groups present in the molecule.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- **Data Acquisition:** The IR spectrum is recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Analysis:** The presence of characteristic absorption bands (peaks) at specific wavenumbers corresponds to the vibrations of different functional groups in the molecule.

## Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analytical cross-validation of **(3-aminophenyl) 4-methylbenzenesulfonate**.



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